molecular formula C10H10INO B3153823 1-(4-Iodophenyl)pyrrolidin-2-one CAS No. 7661-34-9

1-(4-Iodophenyl)pyrrolidin-2-one

Cat. No. B3153823
CAS RN: 7661-34-9
M. Wt: 287.1 g/mol
InChI Key: IUSWJCWFXRTVCM-UHFFFAOYSA-N
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Description

“1-(4-Iodophenyl)pyrrolidin-2-one” is a compound with the molecular formula C10H10INO . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “1-(4-Iodophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(4-Iodophenyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring attached to an iodophenyl group . The compound has a molecular weight of 287.10 g/mol . The InChIKey of the compound is IUSWJCWFXRTVCM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(4-Iodophenyl)pyrrolidin-2-one” has a molecular weight of 287.10 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 286.98071 g/mol . The Topological Polar Surface Area is 20.3 Ų, and it has a Heavy Atom Count of 13 .

Scientific Research Applications

Versatile Scaffold for Drug Discovery

The five-membered pyrrolidine ring, which is a part of the “1-(4-Iodophenyl)pyrrolidin-2-one” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Role in Synthesis of Bioactive Compounds

Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Synthesis of Alkaloids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.

Synthesis of Unusual β-Amino Acids

Pyrrolidin-2-ones have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-Amino acids occur rarely in nature but are biologically important. They are components of many antibiotics and can serve as building blocks for the chemical synthesis of both natural and unnatural bioactive compounds.

Antimicrobial Activity

Some derivatives of pyrrolidin-2-one have shown antimicrobial effect against S. aureus, E. coli, and C. albicans in a dose-dependent manner . This suggests that “1-(4-Iodophenyl)pyrrolidin-2-one” could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

1,3-Dihydro-2H-pyrrol-2-one derivatives exhibit diverse biological activities such as anti-inflammatory and analgesic . This indicates that “1-(4-Iodophenyl)pyrrolidin-2-one” could potentially be used in the development of new anti-inflammatory and analgesic drugs.

Antidepressant Activity

Some 1,3-Dihydro-2H-pyrrol-2-one derivatives have shown antidepressant activity . This suggests that “1-(4-Iodophenyl)pyrrolidin-2-one” could potentially be used in the development of new antidepressant drugs.

Antitumor Activity

1,3-Dihydro-2H-pyrrol-2-one derivatives have shown antitumor activity . This suggests that “1-(4-Iodophenyl)pyrrolidin-2-one” could potentially be used in the development of new antitumor drugs.

properties

IUPAC Name

1-(4-iodophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSWJCWFXRTVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)pyrrolidin-2-one

Synthesis routes and methods

Procedure details

A mixture of 4-bromobutanoyl chloride (15.0 g) in THF (dry) (150 mL) was added to a mixture of 4-iodoaniline (7.50 g) and Et3N (9.55 mL) in THF (dry) (150 mL) at 0° C. The mixture was stirred at 60° C. overnight. A mixture of NaH (60%, 4.11 g) in DMF (dry) (50 mL) was added to the mixture at 0° C. The mixture was stirred at 120° C. overnight. The mixture was poured into water and extracted with EtOAc. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, eluted with EtOAc in hexane) to give the title compound (3.84 g) as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
9.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.11 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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